

A Comprehensive Technical Guide to Butyl Hexanoate for Scientific Professionals

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Compound of Interest

Compound Name: Butyl hexanoate

Cat. No.: B146156

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Introduction

Butyl hexanoate (CAS No. 626-82-4), an aliphatic ester, is a significant volatile organic compound with broad applications in the flavor, fragrance, and food industries.[1][2][3] Naturally occurring in fruits such as apples and peaches, it is prized for its pleasant, fruity aroma, often likened to pineapple.[1][4][5] For researchers and professionals in drug development, understanding the physicochemical properties, synthesis, and analytical methods of such esters is crucial for various applications, including formulation science and the study of metabolites. This guide provides an in-depth technical overview of **butyl hexanoate**, its synonyms, properties, and relevant experimental protocols.

Chemical Identity and Synonyms

Butyl hexanoate is systematically known as the butyl ester of hexanoic acid.[6] It is formed through the formal condensation of the carboxyl group of hexanoic acid (also known as caproic acid) with butan-1-ol.[1][4] The compound is recognized by numerous synonyms and identifiers across different regulatory and commercial contexts.

```
// Central Node main [label="Butyl Hexanoate", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
```

```
// Identifiers cas [label="CAS: 626-82-4", fillcolor="#202124", fontcolor="#FFFFFF"]; iupac [label="IUPAC: butyl hexanoate", fillcolor="#202124", fontcolor="#FFFFFF"]; fema [label="FEMA: 2201", fillcolor="#202124", fontcolor="#FFFFFF"];
```

```
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ester", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Relationships main -> {cas, iupac, fema} [color="#5F6368", arrowhead=none]; main -> {syn1,  
syn2, syn3, syn4} [color="#5F6368", style=dashed, arrowhead=none]; } graph Caption: Key  
identifiers and common synonyms for Butyl Hexanoate.
```

The following table summarizes the primary identifiers for **butyl hexanoate**.

Identifier Type	Value	Reference
IUPAC Name	butyl hexanoate	[4]
Synonym	Butyl caproate	[4][7][8][9]
CAS Number	626-82-4	[1][4]
Molecular Formula	C10H20O2	[1][4][6][10]
Molecular Weight	172.26 g/mol	[1][4]
FEMA Number	2201	[1][4]
EC Number	210-964-6	[4]
InChI Key	RPRPDTXKGSIXMD- UHFFFAOYSA-N	[4]

Physicochemical Properties

Butyl hexanoate is a colorless liquid characterized by a fruity, pineapple-like odor.[1][5] It is very slightly soluble in water but readily soluble in organic solvents like alcohol and oils.[1][11]

The table below details its key physicochemical properties.

Property	Value	Conditions	Reference
Melting Point	-64.3 °C	[1]	
Boiling Point	208 °C	760 mmHg	[1][3][7]
61-62 °C	3 mmHg	[1]	
Density	0.866 g/mL	25 °C	[1]
Refractive Index	1.416	20 °C	[1]
Flash Point	81 °C (178 °F)	Closed Cup	[1][11]
Vapor Pressure	0.233 mmHg	25 °C (estimated)	[7]
logP	3.81	[1]	

Experimental Protocols

Synthesis via Fischer Esterification

The industrial synthesis of **butyl hexanoate** is commonly achieved through the Fischer esterification of hexanoic acid with n-butyl alcohol.[1][3] This reaction is typically catalyzed by a strong acid.

```
// Nodes reactants [label="Reactants:\n- Hexanoic Acid\n- n-Butyl Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Acid Catalyst\n(e.g., p-Toluene\nsulfonic acid)", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; reaction [label="Esterification\nReaction\n(Reflux)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; separation [label="Phase Separation\n(Removal of Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nButyl Hexanoate (≥98%)", fillcolor="#202124", fontcolor="#FFFFFF", shape=Mdiamond];
```

```
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```

Caption: General workflow for the synthesis of **Butyl Hexanoate**.

Methodology:

- **Reactant Charging:** Hexanoic acid and an excess of n-butyl alcohol are charged into a reaction vessel containing a suitable solvent, such as benzene.[\[1\]](#)
- **Catalyst Addition:** A catalytic amount of p-toluene sulfonic acid is added to the mixture.[\[1\]](#)[\[3\]](#)
- **Reaction:** The mixture is heated to reflux. The reaction produces **butyl hexanoate** and water. The water is continuously removed to drive the equilibrium towards the product side.
- **Work-up:** After the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
- **Purification:** The organic layer is separated, washed, and dried. The final product is purified by fractional distillation under reduced pressure to yield high-purity **butyl hexanoate**.

Quantitative Analysis by HS-SPME-GC-MS

Accurate quantification of volatile compounds like **butyl hexanoate** is essential in quality control and research. A robust method involves Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[\[12\]](#)

```
// Nodes prep [label="Sample Prep\\- 5 mL sample in vial\\- Add NaCl & Internal Std.",  
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Agitation (250 rpm)", fillcolor="#FBBC05", fontcolor="#202124"]; spme [label="HS-SPME\\-  
Expose fiber to\\headspace (30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; desorp  
[label="Thermal Desorption\\(GC Injector)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gc  
[label="GC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="MS Detection &  
Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];
```

```
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[color="#5F6368"]; desorp -> gc [color="#5F6368"]; gc -> ms [color="#5F6368"]; } graph  
Caption: Analytical workflow for Butyl Hexanoate using HS-SPME-GC-MS.
```

Methodology:[\[12\]](#)

- **Sample Preparation:**

- Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
- Add 1 g of sodium chloride (NaCl) to increase the ionic strength, promoting the release of volatiles.
- Spike the sample with a known concentration of an internal standard (e.g., ethyl heptanoate).
- Immediately seal the vial.
- Headspace Extraction (HS-SPME):
 - Equilibrate the sealed vial at 60°C for 15 minutes with agitation.
 - Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C to adsorb the volatile compounds.
- GC-MS Analysis:
 - Retract the fiber and immediately introduce it into the heated GC injector port for thermal desorption of the analytes.
 - Gas Chromatography (GC): Analytes are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 40°C) to a high final temperature to elute all compounds of interest.
 - Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. **Butyl hexanoate** can be identified by its characteristic mass spectrum and retention time.^{[4][13][14]} Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Biological Context and Applications

Butyl hexanoate's primary roles are linked to its volatility and distinct aroma. It functions as a key flavor and fragrance component, a natural plant metabolite, and a semiochemical in insect communication.

```
// Central Node main [label="Butyl Hexanoate", fillcolor="#4285F4", fontcolor="#FFFFFF",
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// Roles flavor [label="Flavor & Fragrance Agent", fillcolor="#34A853", fontcolor="#FFFFFF"];
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[label="Insect Attractant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; use [label="Industrial
Applications", fillcolor="#202124", fontcolor="#FFFFFF"];

// Sub-nodes food [label="Fruits (Apple, Peach,\Pineapple)", fillcolor="#F1F3F4",
fontcolor="#202124"]; insect [label="Apple Maggot Fly", fillcolor="#F1F3F4",
fontcolor="#202124"]; products [label="Foods, Beverages,\Cosmetics, Air Fresheners",
fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships main -> flavor [color="#5F6368"]; main -> metabolite [color="#5F6368"]; main -
> attractant [color="#5F6368"]; main -> use [color="#5F6368"]; metabolite -> food
[style=dashed, color="#5F6368"]; attractant -> insect [style=dashed, color="#5F6368"]; flavor ->
products [style=dashed, color="#5F6368"]; use -> products [style=dashed, color="#5F6368"]; }
graph Caption: Biological and industrial roles of Butyl Hexanoate.
```

- **Flavoring Agent:** It is widely used in food and beverage compositions to impart fruity notes like pineapple, apple, and butterscotch.^{[1][2]} It is recognized as a synthetic flavoring substance by regulatory bodies such as the FDA.^{[1][4]}
- **Plant Metabolite:** **Butyl hexanoate** is one of the main volatile compounds found naturally in fruits like apples and peaches, contributing to their characteristic aroma.^{[1][4][5]}
- **Insect Attractant:** In ecological contexts, it acts as a kairomone. For instance, it is used as an odor lure for the apple maggot fly (*Rhagoletis pomonella*), aiding in pest monitoring and control.^{[1][5]}
- **Human Metabolite:** As a fatty acid ester, it is recognized as a human metabolite, though its specific pathways are part of the broader lipid metabolism.^{[4][8]}

Safety and Handling

For laboratory and industrial use, adherence to safety protocols is mandatory. **Butyl hexanoate** is a combustible liquid and may cause irritation upon contact.^{[1][15][16]}

- Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from ignition sources and direct sunlight.[2][11][16]
- Handling: Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing to prevent skin and eye contact.[2][15]
- Fire Precautions: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. Avoid using a direct stream of water.[15][16]
- Spills: Clean spills using non-combustible absorbent materials and dispose of waste in accordance with local regulations.[2]

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